SM111

HIV-1 cytotoxicity acycloguanidine

SM111 is uniquely suited for advanced HIV-1 research, offering a >5‑fold higher therapeutic window than HMA or BIT‑225. Its validated >95% suppression of multi‑drug‑resistant strains and defined late‑stage mechanism make it the definitive tool for resistance profiling and virion release studies—without the cytotoxicity confounding comparator experiments. Purchase includes matched inactive analog SM113 for rigorous assay controls.

Molecular Formula C13H19N5O
Molecular Weight 261.33
Cat. No. B1193498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM111
SynonymsSM111;  SM 111;  SM-111
Molecular FormulaC13H19N5O
Molecular Weight261.33
Structural Identifiers
SMILESNC(NC(C1=C(N2CCCCCC2)N=CC=C1)=O)=N
InChIInChI=1S/C13H19N5O/c14-13(15)17-12(19)10-6-5-7-16-11(10)18-8-3-1-2-4-9-18/h5-7H,1-4,8-9H2,(H4,14,15,17,19)
InChIKeyNVSNZNQOGUCUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM111: Acylguanidine-Based HIV-1 Inhibitor with Documented Activity Against Drug-Resistant Strains


SM111 (1-(2-(azepan-1-yl)nicotinoyl)guanidine, MW 261.33, C13H19N5O) is a novel acylguanidine-containing small molecule that inhibits HIV-1 replication through a distinct late-stage mechanism involving impaired virion release and reduced virion infectivity [1]. The compound was initially characterized in a 2014 conference abstract and subsequently detailed in a 2016 Journal of Virology publication [2]. SM111 has demonstrated in vitro activity against wild-type HIV-1 and strains resistant to licensed reverse transcriptase, protease, and integrase inhibitors [1].

Why SM111 Cannot Be Substituted with Other Acylguanidines: Evidence-Based Differentiators for HIV Research Procurement


SM111 belongs to the acylguanidine class of antiviral compounds, which includes BIT-225 and 5-(N,N-hexamethylene)amiloride (HMA), both of which have reported anti-HIV-1 activity [1]. However, in-class substitution is not scientifically justified due to three documented differentiating factors: (1) SM111 exhibits markedly reduced cytotoxicity compared to HMA and BIT-225 across multiple cell types, enabling studies at therapeutically relevant concentrations that are unattainable with comparators [1]; (2) SM111 retains full antiviral activity against clinically relevant drug-resistant HIV-1 strains, whereas comparator data for cross-resistance is absent or limited [2]; (3) SM111 acts at a late stage of viral replication—impairing virion release and infectivity—distinct from the entry, reverse transcription, integration, or maturation steps targeted by licensed antiretrovirals [1].

SM111 Product-Specific Quantitative Evidence: Head-to-Head Comparator Data for Scientific Selection


Cytotoxicity Advantage: SM111 Exhibits >5-Fold Higher CC50 Than HMA in T-Cell Lines and Minimal PBMC Toxicity Where BIT-225 Fails

SM111 exhibits a significantly improved cytotoxicity profile compared to structurally related acylguanidines HMA and BIT-225. In CEM-GXR T cells, SM111 showed a CC50 of 162 ± 5 μM (ViaCount assay) and 128 ± 28 μM (ATP assay), whereas HMA exhibited substantial cytotoxicity at concentrations above 18 μM [1]. In PBMC, SM111 maintained viability with CC50 values of 112 ± 13 μM (ViaCount) and 96 ± 21 μM (ATP), while both HMA and BIT-225 were highly toxic at all concentrations tested [1]. This translates to a therapeutic window enabling antiviral studies at concentrations where comparator compounds cannot be used due to confounding cytotoxicity.

HIV-1 cytotoxicity acycloguanidine CEM-GXR PBMC

Broad-Spectrum Activity: SM111 Maintains >95% Viral Suppression Against Clinically Relevant Drug-Resistant HIV-1 Strains

SM111 inhibits replication of drug-resistant HIV-1 strains at levels comparable to wild-type virus. In a GFP-reporter T-cell assay, SM111 reduced infected cells by >98% at 100 μM against wild-type NL4-3 (from 44.3% [42.8-46.4] infected cells without drug to 0.64% [0.56-0.76] with SM111) [1]. Against recombinant strains encoding major NRTI-resistance mutations (e.g., D67N) and NNRTI-resistance mutations (e.g., K103N), SM111 achieved >95% reduction in viral replication [1]. Subsequent studies confirmed similar activity against strains resistant to licensed protease inhibitors and integrase inhibitors [2]. This cross-resistance profile is distinct from that of current antiretrovirals, which typically lose efficacy against strains bearing class-specific resistance mutations.

HIV-1 drug resistance antiretroviral NRTI NNRTI protease inhibitor integrase inhibitor

Distinct Mechanism of Action: SM111 Impairs Late-Stage Virion Release and Infectivity, Not Early Replication Steps

SM111 acts at a late stage of HIV-1 replication through a mechanism distinct from licensed antiretrovirals. At inhibitory concentrations, intracellular p24(Gag) production remains unaffected, but extracellular p24(Gag) (virion release) is reduced and virion infectivity is substantially impaired [1]. SM111 likely exerts this effect by preventing Env expression on the surface of infected cells [1]. Resistance selection experiments identified mutations in Vpu (I17R, W22*, and a 5-amino acid deletion) that partially overcome SM111 inhibition, confirming that the compound's mechanism involves Vpu-mediated processes [2]. Notably, SM111 retains partial activity against Vpu-deleted virus (NL4.3ΔVpu: 46.5% infected cells in absence vs. 22.4% with drug), indicating additional Vpu-independent mechanisms [2]. This late-stage activity contrasts with NRTIs/NNRTIs (reverse transcription), PIs (maturation), and INIs (integration), providing a distinct tool for studying viral egress pathways.

HIV-1 virion release infectivity Vpu Envelope late-stage inhibition

EC50 Quantification: SM111 Demonstrates Dose-Dependent Antiviral Activity with EC50 = 55 ± 2 μM in T-Cell Assays

SM111 inhibits HIV-1NL4.3 replication in a dose-dependent manner with a calculated EC50 of 55 ± 2 μM in CEM-GXR T cells [1]. Viral inhibition is observable between 10 μM and 100 μM, with near-complete suppression (>98% reduction in infected cells) achieved at 100 μM [2]. The control compound SM113 (a structural analog lacking the acylguanidine moiety) showed no antiviral activity at 100 μM, confirming that the acylguanidine group is essential for antiviral efficacy [1]. This EC50 value provides a quantitative benchmark for researchers designing dose-ranging studies or comparative analyses with other late-stage HIV-1 inhibitors.

HIV-1 EC50 dose-response antiviral potency

SM111 Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Drug Resistance Mechanism Studies: Evaluating Late-Stage Inhibitor Activity Against Multi-Drug-Resistant HIV-1 Isolates

SM111 is specifically suited for studies investigating HIV-1 drug resistance mechanisms. Its documented >95% suppression of replication against strains resistant to NRTIs, NNRTIs, protease inhibitors, and integrase inhibitors [1] makes it a valuable probe for assessing whether viral resistance to conventional antiretrovirals confers cross-resistance to late-stage inhibitors. Researchers can employ SM111 in parallel with class-specific inhibitors to characterize resistance profiles of clinical isolates or laboratory-adapted strains. The compound's retention of activity against Vpu-mutant and Vpu-deleted viruses (52% reduction at 100 μM against ΔVpu) further enables dissection of Vpu-dependent versus Vpu-independent antiviral mechanisms [2].

Viral Egress and Envelope Trafficking Pathway Dissection

SM111 serves as a chemical biology tool for investigating late-stage HIV-1 replication events, specifically virion assembly, release, and Env glycoprotein trafficking. Because SM111 reduces extracellular p24(Gag) without affecting intracellular p24(Gag) and substantially impairs virion infectivity [1], it is ideal for studies requiring temporal separation of early versus late replication steps. Researchers can use SM111 treatment followed by washout experiments to map the precise window of late-stage inhibition, complementing genetic approaches such as Vpu knockout or knockdown. The identification of resistance mutations in Vpu (I17R, W22*, Δ5AA) that impair Vpu-mediated CD4 and tetherin downregulation [2] provides a validated genetic interaction framework for mechanistic studies.

Comparator Studies Requiring Acylguanidine Compounds with Favorable Cytotoxicity Windows

For research programs evaluating acylguanidine-based antivirals, SM111 provides a critical comparator with a well-characterized and favorable cytotoxicity profile. In head-to-head assays, SM111 exhibited CC50 values >5-fold higher than HMA in T-cell lines (162 μM vs. <18 μM toxicity threshold) and was non-toxic in PBMC at concentrations where both HMA and BIT-225 were highly toxic [1]. This therapeutic window enables side-by-side comparisons in primary cell models where HMA and BIT-225 cannot be used due to confounding cytotoxicity. Procurement of SM111 alongside BIT-225 or HMA allows researchers to distinguish compound-specific antiviral effects from class-wide cytotoxicity artifacts, strengthening the validity of structure-activity relationship analyses.

Antiviral Screening and Validation Studies Requiring Defined EC50 Benchmarks

SM111 is suitable for use as a positive control or reference compound in antiviral screening campaigns due to its quantified EC50 of 55 ± 2 μM in CEM-GXR T cells [1]. Researchers conducting high-throughput or medium-throughput screens for novel HIV-1 inhibitors can include SM111 as a benchmark for late-stage inhibitory activity. The compound's consistent dose-response profile between 10 μM and 100 μM [2] supports its use in assay validation and inter-experimental normalization. The availability of the inactive analog SM113 (no activity at 100 μM) provides a structurally matched negative control, enabling rigorous interpretation of screening hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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